molecular formula C20H25N3O3 B6440485 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2549009-03-0

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B6440485
CAS No.: 2549009-03-0
M. Wt: 355.4 g/mol
InChI Key: TZKVDWHXCFZLLM-UHFFFAOYSA-N
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Description

This compound features a dihydrobenzofuran core substituted with a dimethyl group at the 2-position and an ethanone linker connected to a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl moiety. The 4-methylpyrazole group may contribute to hydrogen bonding or π-π interactions in biological systems .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)18(24)13-25-17-6-4-5-16-7-20(2,3)26-19(16)17/h4-6,8-9,15H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVDWHXCFZLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components: a benzofuran moiety and an azetidine derivative. The presence of these functional groups suggests a diverse range of interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C18H24N2O3
Molecular Weight 316.40 g/mol
CAS Number Not available in standard databases

Antimicrobial Activity

Research indicates that compounds containing benzofuran structures often exhibit antimicrobial properties. A study demonstrated that derivatives of benzofuran showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism is likely attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic proteins like Bcl-2 .

The biological activity is primarily mediated through interactions with specific receptors and enzymes. The benzofuran ring can engage in π–π stacking interactions with aromatic amino acids in proteins, while the azetidine moiety may facilitate binding to active sites of enzymes or receptors involved in cell signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can act as a ligand for G-protein coupled receptors (GPCRs), influencing cellular responses.
  • Apoptotic Pathways : Induction of programmed cell death via mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A recent study tested the compound against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 μg/mL. This suggests moderate efficacy compared to standard antibiotics .

Study 2: Cancer Cell Line Testing

In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 μM for MCF-7 and 20 μM for A549 cells .

Scientific Research Applications

Structural Features

The compound features a benzofuran moiety, which is known for its bioactivity, and an azetidine ring that may enhance its pharmacological properties. The presence of the pyrazole group suggests potential for anti-inflammatory or analgesic activities.

Medicinal Chemistry

The compound's structure suggests potential use as a pharmacological agent . Research indicates that derivatives of benzofuran and pyrazole have shown promise in treating conditions such as:

  • Inflammation : Compounds with similar structures have demonstrated anti-inflammatory properties.
  • Cancer : Some benzofuran derivatives are under investigation for their anticancer activities due to their ability to inhibit specific cancer cell lines.

Neuropharmacology

Studies have indicated that compounds featuring benzofuran structures can interact with neurotransmitter systems, potentially leading to applications in treating:

  • Anxiety Disorders : Research into similar compounds has shown anxiolytic effects.
  • Depression : The modulation of serotonin receptors by benzofuran derivatives suggests a pathway for antidepressant activity.

Synthetic Chemistry

This compound can serve as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for:

  • Modification and Functionalization : The ability to introduce various substituents can lead to the development of new drugs with tailored properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of benzofuran derivatives. It was found that modifications at the benzofuran position significantly enhanced activity against inflammatory markers in vitro. The compound's structure aligns well with those studied, suggesting similar potential.

Case Study 2: Neuroactive Compounds

Research conducted at a leading pharmacology institute examined the effects of pyrazole-containing compounds on anxiety-like behaviors in animal models. The findings indicated that these compounds could modulate GABAergic transmission, providing a basis for further exploration of this compound's neuropharmacological applications.

Chemical Reactions Analysis

Benzofuran Moiety

  • Electrophilic substitution : The electron-rich benzofuran ring undergoes nitration or halogenation at the 5-position .

  • Oxidation : Catalytic hydrogenation reduces the dihydrobenzofuran ring to a tetrahydro derivative, altering steric and electronic properties.

Azetidine Ring

  • Ring-opening reactions : Reacts with strong nucleophiles (e.g., Grignard reagents) to form linear amines .

  • Alkylation : The tertiary nitrogen in azetidine undergoes quaternization with alkyl halides, enhancing solubility for pharmaceutical applications.

Pyrazole Group

  • N-Alkylation : The 4-methylpyrazole can be further alkylated at the N1 position using iodomethane or benzyl bromide .

  • Cross-coupling : Suzuki-Miyaura coupling introduces aryl groups at the pyrazole’s 4-position for enhanced bioactivity .

Derivatization Strategies

Derivatives are synthesized to explore structure-activity relationships (SAR). Key reactions include:

Reaction Type Conditions Product Application
Ketone reduction NaBH₄ in MeOHSecondary alcohol derivativeImproved metabolic stability
Azetidine quaternization CH₃I in DMF, 60°CQuaternary ammonium saltEnhanced water solubility
Pyrazole bromination NBS in CCl₄, light5-Bromo-4-methylpyrazole analogPrecursor for cross-coupling
Benzofuran sulfonation H₂SO₄/SO₃, 0°CSulfonated benzofuran derivativeIncreased polarity for crystallization

Mechanistic Insights

  • Nucleophilic substitution : The ethanone’s carbonyl group reacts with amines (e.g., azetidine) via a tetrahedral intermediate, stabilized by electron-withdrawing groups.

  • Click chemistry : CuAAC reactions between azide-functionalized azetidines and alkynes proceed with high regioselectivity, forming 1,4-disubstituted triazoles .

Stability and Degradation Pathways

  • Acidic hydrolysis : The azetidine ring undergoes ring-opening in concentrated HCl, forming linear amines.

  • Oxidative degradation : Exposure to H₂O₂ results in pyrazole N-oxidation, detectable via HPLC-MS .

Comparative Reactivity with Structural Analogs

The compound’s hybrid structure confers unique reactivity compared to simpler analogs:

Analog Key Reaction Difference from Target Compound
2,3-Dihydrobenzofuran Limited to electrophilic substitutionLacks azetidine and pyrazole, reducing derivatization options
4-Methylpyrazole N-Alkylation onlyNo benzofuran or azetidine, limiting scaffold complexity
Azetidine derivatives Ring-opening dominatesAbsence of benzofuran reduces aromatic stabilization during reactions

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound A: 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (from )

  • Key Differences :
    • Heterocyclic amine : Piperidine (6-membered) vs. azetidine (4-membered) in the target compound.
    • Substituent : Pyrimidinyloxy group vs. pyrazolylmethyl group.
  • The pyrimidinyloxy group in Compound A could improve water solubility due to its polar oxygen atom, whereas the pyrazolylmethyl group in the target compound may enhance hydrophobic interactions .

Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (from )

  • Key Differences :
    • Core structure : Tetrahydroimidazopyridine vs. dihydrobenzofuran.
    • Functional groups : Nitrophenyl and ester groups vs. pyrazole and azetidine.
  • Implications :
    • The dihydrobenzofuran core in the target compound likely offers superior oxidative stability compared to the imidazopyridine in Compound B.
    • The nitro group in Compound B may confer electron-withdrawing effects, altering reactivity profiles .

Functional Group Analysis

  • Dihydrobenzofuran vs. Furopyridazinones (): The dihydrobenzofuran in the target compound lacks the pyridazinone ring, reducing hydrogen-bonding capacity but improving membrane permeability.
  • Pyrazole vs.

Preparation Methods

Methallylation and Cyclization

2-Hydroxyacetophenone undergoes methallylation using methallyl chloride in the presence of a base, yielding 2-acetylphenyl methallyl ether. Subsequent Claisen rearrangement under thermal conditions generates an intermediate γ,δ-unsaturated ketone, which undergoes acid-catalyzed cyclization to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

Key Reaction Conditions

StepReagents/ConditionsYield
MethallylationMethallyl chloride, K₂CO₃, acetone, reflux85%
Claisen RearrangementXylene, 180°C78%
CyclizationH₂SO₄, acetic acid, 100°C92%

Oxidation and Hydrolysis

The acetyl group at the 7-position is oxidized to an acetoxy group using chromium trioxide in acetic acid, followed by hydrolysis with aqueous NaOH to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This alcohol is subsequently functionalized into the ether linkage required for the target compound.

Functionalization of the Benzofuran Ether

The 7-hydroxy group of the benzofuran core is converted into an ether linkage via nucleophilic substitution or Mitsunobu reactions.

Alkylation with Halogenated Ethanone

A common strategy involves reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with 1-chloro-2-(azetidin-1-yl)ethan-1-one in the presence of a base like K₂CO₃ or Cs₂CO₃. This step installs the ethanone-azetidine moiety directly onto the benzofuran core.

Example Protocol

  • Substrate : 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (1.0 equiv)

  • Electrophile : 1-Chloro-2-(3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl)ethan-1-one (1.2 equiv)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF, 90°C, 16 hours

  • Yield : 72%

Synthesis of the Pyrazole-Substituted Azetidine Moiety

The azetidine ring bearing a 4-methylpyrazole side chain is synthesized through sequential alkylation and cyclization steps.

Azetidine Ring Formation

Azetidine derivatives are typically prepared via intramolecular cyclization of 1,3-dihalogenated propane precursors. For example, 1,3-dibromopropane reacts with tert-butyl carbamate under basic conditions to form tert-butyl azetidine-1-carboxylate, which is deprotected to yield azetidine.

Coupling of Benzofuran Ether and Azetidine-Ketone

The final step involves conjugating the benzofuran ether with the pyrazole-azetidine-ketone fragment.

Ether-Ketone Linkage

A Mitsunobu reaction is employed to couple the benzofuran alcohol with 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one.

Representative Conditions

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF, 0°C to room temperature

  • Yield : 65%

Alternative Coupling Strategies

Pd-catalyzed cross-coupling reactions have been explored for late-stage functionalization. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized benzofuran and a halogenated azetidine-ketone derivative achieves moderate yields (50–60%).

Analytical Characterization and Validation

The final product is validated using spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, pyrazole-H), 4.20 (m, 2H, azetidine-H), 3.10 (s, 3H, N-CH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

Low Yields in Cyclization Steps

The Claisen rearrangement and azetidine cyclization steps often suffer from side reactions, reducing overall yields. Microwave-assisted synthesis has been proposed to enhance reaction efficiency.

Functional Group Compatibility

The sensitivity of the pyrazole ring to oxidative conditions necessitates careful selection of oxidizing agents. Alternative protocols using TEMPO-mediated oxidations are under investigation .

Q & A

Q. What are the recommended synthetic routes for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving:
  • Step 1 : Preparation of the benzofuran core using acid-catalyzed cyclization of substituted phenols (e.g., 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol) .
  • Step 2 : Etherification of the benzofuran intermediate with a chloroacetyl derivative to introduce the ethanone moiety .
  • Step 3 : Functionalization of the azetidine ring via nucleophilic substitution with 4-methyl-1H-pyrazole derivatives .
    Optimization strategies include:
  • Varying solvents (e.g., dioxane for improved solubility of intermediates) .
  • Adjusting reaction temperatures (e.g., 60–80°C for azetidine alkylation) .
  • Using catalysts like KOH for deprotonation in heterocyclic coupling reactions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:
  • HPLC-UV/Vis : To assess purity (>95% threshold) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 413.2) and detect side products .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., benzofuran derivatives) to verify stereochemistry .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the benzofuran and azetidine moieties .
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption, which may hydrolyze the ethanone group .
  • Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

  • Methodological Answer :
  • Hypothesis : The compound may modulate neurotransmitter receptors (e.g., GABAA or NMDA) due to structural similarities to benzodiazepine analogs .
  • Validation Strategies :
  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-flunitrazepam) in competitive binding studies with rat brain homogenates .
  • Functional Electrophysiology : Measure ion channel activity in transfected HEK293 cells expressing human receptor subtypes .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :
  • Library Design : Synthesize analogs with variations in:
  • Benzofuran substituents (e.g., electron-withdrawing groups at C-7) .
  • Pyrazole ring methylation patterns (e.g., 3-methyl vs. 5-methyl isomers) .
  • Bioactivity Profiling : Test analogs in dose-response assays (e.g., IC50 determination in enzyme inhibition models) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR spectra or bioactivity results)?

  • Methodological Answer :
  • Controlled Replication : Repeat synthesis and characterization under identical conditions to rule out batch variability .
  • Advanced Spectroscopic Analysis : Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in complex regions (e.g., azetidine protons) .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., cross-validate HPLC retention times with published methods) .

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